molecular formula C12H22N4 B15059857 4-(3-Ethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)piperidine

4-(3-Ethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)piperidine

Cat. No.: B15059857
M. Wt: 222.33 g/mol
InChI Key: BZUKZVUNRZDNSH-UHFFFAOYSA-N
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Description

4-(3-Ethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)piperidine is a heterocyclic compound that contains a triazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl isopropyl ketone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with piperidine under acidic conditions to yield the desired triazole-piperidine compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Ethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding triazole N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole-piperidine derivatives.

Scientific Research Applications

4-(3-Ethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison: 4-(3-Ethyl-5-isopropyl-4H-1,2,4-triazol-4-yl)piperidine is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and materials science.

Properties

Molecular Formula

C12H22N4

Molecular Weight

222.33 g/mol

IUPAC Name

4-(3-ethyl-5-propan-2-yl-1,2,4-triazol-4-yl)piperidine

InChI

InChI=1S/C12H22N4/c1-4-11-14-15-12(9(2)3)16(11)10-5-7-13-8-6-10/h9-10,13H,4-8H2,1-3H3

InChI Key

BZUKZVUNRZDNSH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1C2CCNCC2)C(C)C

Origin of Product

United States

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